Cas no 2228286-48-2 (3-Amino-3-(4,5-difluoro-2-nitrophenyl)cyclobutan-1-ol)

3-Amino-3-(4,5-difluoro-2-nitrophenyl)cyclobutan-1-ol is a fluorinated nitrophenyl-substituted cyclobutane derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring both amino and hydroxyl functional groups on a cyclobutane ring, along with difluoro and nitro substituents on the phenyl moiety, makes it a versatile intermediate for synthetic modifications. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the nitro group offers reactivity for further functionalization. This compound is particularly valuable in the development of bioactive molecules, serving as a key building block for drug discovery and material science applications. Its well-defined stereochemistry and purity ensure reproducibility in experimental studies.
3-Amino-3-(4,5-difluoro-2-nitrophenyl)cyclobutan-1-ol structure
2228286-48-2 structure
Product Name:3-Amino-3-(4,5-difluoro-2-nitrophenyl)cyclobutan-1-ol
CAS No:2228286-48-2
MF:C10H10F2N2O3
MW:244.194809436798
CID:5783652
PubChem ID:165690330
Update Time:2025-06-08

3-Amino-3-(4,5-difluoro-2-nitrophenyl)cyclobutan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2228286-48-2
    • 3-amino-3-(4,5-difluoro-2-nitrophenyl)cyclobutan-1-ol
    • EN300-1816597
    • 3-Amino-3-(4,5-difluoro-2-nitrophenyl)cyclobutan-1-ol
    • Inchi: 1S/C10H10F2N2O3/c11-7-1-6(10(13)3-5(15)4-10)9(14(16)17)2-8(7)12/h1-2,5,15H,3-4,13H2
    • InChI Key: ASXBPJBCODQPRP-UHFFFAOYSA-N
    • SMILES: FC1C(=CC(=C(C=1)C1(CC(C1)O)N)[N+](=O)[O-])F

Computed Properties

  • Exact Mass: 244.06594851g/mol
  • Monoisotopic Mass: 244.06594851g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 92.1Ų

3-Amino-3-(4,5-difluoro-2-nitrophenyl)cyclobutan-1-ol Pricemore >>

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Additional information on 3-Amino-3-(4,5-difluoro-2-nitrophenyl)cyclobutan-1-ol

Introduction to 3-Amino-3-(4,5-difluoro-2-nitrophenyl)cyclobutan-1-ol (CAS No. 2228286-48-2)

3-Amino-3-(4,5-difluoro-2-nitrophenyl)cyclobutan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2228286-48-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of cyclobutane derivatives, characterized by its unique structural framework and functional groups, which make it a promising candidate for further research and development in drug discovery.

The molecular structure of 3-Amino-3-(4,5-difluoro-2-nitrophenyl)cyclobutan-1-ol consists of a cyclobutane ring substituted with an amino group at the 3-position and a 4,5-difluoro-2-nitrophenyl moiety at the 3-(position). The presence of both fluorine and nitro substituents introduces electron-withdrawing effects, which can modulate the reactivity and biological activity of the molecule. This structural feature is particularly intriguing for researchers exploring novel pharmacophores that could interact with biological targets in unique ways.

In recent years, there has been a growing interest in cyclobutane derivatives due to their potential applications in medicinal chemistry. The rigid cyclic structure of these compounds often enhances binding affinity and selectivity when interacting with biological receptors. Specifically, 3-Amino-3-(4,5-difluoro-2-nitrophenyl)cyclobutan-1-ol has been studied for its potential as a scaffold for developing small-molecule inhibitors or modulators. The combination of an amino group and fluorinated nitrophenyl ring suggests possible applications in areas such as enzyme inhibition or receptor antagonism.

One of the most compelling aspects of this compound is its potential to serve as a building block for more complex drug candidates. The cyclobutane core provides a stable framework that can be modified further to optimize pharmacokinetic properties or target specificity. Additionally, the electron-deficient nature of the fluorine and nitro groups allows for fine-tuning of electronic properties, which is crucial for designing molecules with desired interactions with biological targets.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies on 3-Amino-3-(4,5-difluoro-2-nitrophenyl)cyclobutan-1-ol have suggested that it may exhibit inhibitory activity against certain enzymes or receptors implicated in various diseases. These predictions are based on the compound's ability to mimic or interfere with natural ligands, thereby disrupting pathological pathways.

The synthesis of 3-Amino-3-(4,5-difluoro-2-nitrophenyl)cyclobutan-1-ol presents both challenges and opportunities for synthetic chemists. The introduction of fluorine atoms, in particular, requires careful handling due to their reactivity and sensitivity to certain conditions. However, modern synthetic methodologies have made it increasingly feasible to incorporate fluorine into complex molecules while maintaining high yields and purity. This has opened up new avenues for exploring the therapeutic potential of fluorinated cyclobutane derivatives.

From a medicinal chemistry perspective, 3-Amino-3-(4,5-difluoro-2-nitrophenyl)cyclobutan-1-ol represents an exciting example of how structural modifications can lead to novel pharmacological entities. The compound's unique combination of functional groups makes it a versatile tool for drug discovery efforts. Researchers are currently exploring its potential in several therapeutic areas, including oncology, inflammation, and central nervous system disorders.

The role of fluorine in medicinal chemistry cannot be overstated. Fluorinated compounds often exhibit improved metabolic stability, better bioavailability, and enhanced binding affinity compared to their non-fluorinated counterparts. In 3-Amino-3-(4,5-difluoro-2-nitrophenyl)cyclobutan-1-ol, the presence of two fluorine atoms at the 4 and 5 positions of the phenyl ring likely contributes to these desirable properties. This makes the compound an attractive candidate for further optimization towards clinical applications.

In conclusion,3-Amino-3-(4,5-difluoro-2-nitrophenyl)cyclobutan-1-ol (CAS No. 2228286-48) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups and favorable physicochemical properties make it a valuable scaffold for developing novel therapeutic agents. As research in this area continues to progress,3-Amino- 3-(4, 5- difluoro- 2- nitrophenyl) cyclobutan- 1- ol may play a crucial role in addressing unmet medical needs across multiple therapeutic domains.

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